4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate
Description
4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate is a pyrimidinium-based ionic compound featuring a perchlorate (ClO₄⁻) counterion. The cationic core consists of a pyrimidine ring substituted with amino (-NH₂), dimethyl (-CH₃), and phenylaminomethyl (-C₆H₅NH-CH₂-) groups. Its molecular formula is C₁₃H₁₇N₅⁺·ClO₄⁻, with a molecular weight of approximately 342.7 g/mol. Structural characterization of such compounds often relies on X-ray crystallography, with refinement programs like SHELXL (part of the SHELX suite) being widely employed for small-molecule analysis . The perchlorate anion contributes to high solubility in polar solvents and may enhance oxidative or energetic properties, though this depends on the cation’s stability .
Properties
IUPAC Name |
5-(anilinomethyl)-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClHO4/c1-10-16-13(14)11(9-17(10)2)8-15-12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9,14-15H,8H2,1-2H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIAOBBMTZKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)CNC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield fully reduced pyrimidine derivatives.
Scientific Research Applications
4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pyrimidine derivatives.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions help in reducing inflammation and other related biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₃H₁₇N₅⁺·ClO₄⁻ | 342.7 | -NH₂, -CH₃, -C₆H₅NH-CH₂- |
| 4-(4-Methoxyphenyl)pyrido-pyrimidinium | C₁₅H₁₃N₂O⁺·ClO₄⁻ | 336.7 | 4-OCH₃-C₆H₄, pyrido-fused ring |
Energetic Perchlorate Complexes
Coordination complexes like Cu(C₂H₄N₄)(H₂O)₂₂ (from Cudziło et al. ) highlight the role of perchlorate in energetic materials. This copper(II) complex with 4-amino-1,2,4-triazole ligands exhibits detonation velocities >7,000 m/s and decomposition temperatures >200°C, attributed to synergistic metal-ligand stability and perchlorate’s oxidizing capacity. However, its phenylamino group may enable hydrogen bonding, enhancing crystal packing and mechanical stability .
Role of the Perchlorate Counterion
Perchlorate’s high solubility and low kinetic lability make it a preferred counterion for isolating cationic species. However, its strong oxidizing nature can destabilize organic cations, especially those with reducing groups (e.g., -NH₂). Comparative studies suggest that perchlorate salts of aromatic cations (e.g., pyrimidinium) are more stable than aliphatic analogs due to resonance stabilization .
Biological Activity
4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate (CAS: 74017-68-8) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structural features suggest it may have applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.73 g/mol. The compound features an amino group and a dimethyl group on the pyrimidine ring, which can influence its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives often exhibit antimicrobial properties. A study exploring the synthesis of various pyrimidine compounds found that certain analogs inhibited the growth of pathogenic bacteria and fungi. Although specific data on the activity of this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial efficacy .
2. Anticancer Potential
Pyrimidine-based compounds have been investigated for their anticancer properties. For instance, chloroethyl pyrimidine nucleosides were shown to significantly inhibit cell proliferation in cancer cell lines . Given the structural characteristics of this compound, it may also possess similar anticancer activity, warranting further investigation.
3. Enzyme Inhibition
The pyrimidine synthesis pathway is crucial for nucleotide biosynthesis and has been targeted for drug development against various diseases, including cancer and viral infections. Certain pyrimidines have been identified as inhibitors of enzymes involved in this pathway . The potential of this compound as an enzyme inhibitor remains to be elucidated through specific assays.
Case Studies
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery:
Case Study 1: Antihypertensive Agents
A series of pyrimidine analogs were synthesized and evaluated for their ability to inhibit Angiotensin Converting Enzyme (ACE). These compounds showed promising antihypertensive activity, suggesting that similar derivatives could be explored for cardiovascular therapies .
Case Study 2: Antimalarial Activity
Research on ferrocene-pyrimidine conjugates demonstrated significant antiplasmodial activity against Plasmodium falciparum. This study underscores the potential for hybrid compounds in developing new antimalarial drugs .
Research Findings
A summary of key findings related to the biological activity of pyrimidines is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
